N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
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Overview
Description
3-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a combination of benzoxazole, dichlorophenyl, furan, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative under cyclization conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using 2,4-dichlorobenzoyl chloride.
Attachment of Furan-2-Carbonyl Group: The furan-2-carbonyl group can be attached via acylation reactions, typically using furan-2-carbonyl chloride.
Formation of Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Research: The compound can serve as a probe or inhibitor in biochemical studies, helping to elucidate various biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and dichlorophenyl groups can facilitate binding to hydrophobic pockets, while the thiourea moiety can form hydrogen bonds with active site residues . This multi-faceted interaction can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOLE: Shares the benzoxazole and dichlorophenyl moieties but lacks the furan and thiourea groups.
1-(FURAN-2-CARBONYL)THIOUREA: Contains the furan and thiourea groups but lacks the benzoxazole and dichlorophenyl moieties.
Uniqueness
3-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of multiple functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H11Cl2N3O3S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-3-5-12(13(21)8-10)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28) |
InChI Key |
PNWLMQWXGKPEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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